alpha/beta-Hydrolase-IN-1

Antimycobacterial MIC Tetrahydrolipstatin Analog

Alpha/beta-Hydrolase-IN-1 (CAS 2696301-42-3), also designated as compound 1e, is a synthetic derivative of the lipase inhibitor tetrahydrolipstatin (THL, Orlistat). It belongs to the β-lactone class of compounds and is characterized by a unique cyclohexylmethyl substitution at the α-chain position of the oxetanone ring.

Molecular Formula C30H53NO5
Molecular Weight 507.7 g/mol
Cat. No. B15363216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha/beta-Hydrolase-IN-1
Molecular FormulaC30H53NO5
Molecular Weight507.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC1C(C(=O)O1)CC2CCCCC2)OC(=O)C(CC(C)C)NC=O
InChIInChI=1S/C30H53NO5/c1-4-5-6-7-8-9-10-11-15-18-25(35-30(34)27(31-22-32)19-23(2)3)21-28-26(29(33)36-28)20-24-16-13-12-14-17-24/h22-28H,4-21H2,1-3H3,(H,31,32)/t25-,26-,27-,28-/m0/s1
InChIKeyCSXIULPIWPZMHW-LJWNLINESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha/Beta-Hydrolase-IN-1: A Tetrahydrolipstatin Derivative Demonstrating Best-in-Class Anti-Mycobacterial Potency


Alpha/beta-Hydrolase-IN-1 (CAS 2696301-42-3), also designated as compound 1e, is a synthetic derivative of the lipase inhibitor tetrahydrolipstatin (THL, Orlistat). It belongs to the β-lactone class of compounds and is characterized by a unique cyclohexylmethyl substitution at the α-chain position of the oxetanone ring [1]. This structural modification distinguishes it from its parent compound, THL, which possesses a linear hexyl chain [1]. The primary reported biological activity is potent inhibition of Mycobacterium species, specifically M. smegmatis and M. tuberculosis H37Ra, and it functions as an inhibitor of α/β-hydrolase enzymes critical for mycobacterial cell wall biosynthesis .

Why Tetrahydrolipstatin and Simple Analogs Cannot Substitute for Alpha/Beta-Hydrolase-IN-1 in Mycobacterial Research


Generic substitution of alpha/beta-Hydrolase-IN-1 with its parent compound, tetrahydrolipstatin (THL), or simpler β-lactone analogs is not scientifically valid for anti-mycobacterial applications. The critical differentiator is the cyclohexylmethyl moiety at the α-chain, which is directly responsible for the compound's best-in-class minimum inhibitory concentrations (MICs) against M. smegmatis and M. tuberculosis H37Ra [1]. Other analogs, such as compound 10d, which was also synthesized in the same study, showed stronger inhibition of the purified Ag85A and Ag85C enzymes but lacked reported cellular potency, highlighting that enzyme-level activity does not translate to whole-cell efficacy [1]. The specific structure of 1e enables a unique synergy profile with first-line antibiotics, including vancomycin, rifamycin, and isoniazid, a property not demonstrated by the parent compound or other derivatives, making it an irreplaceable tool for studying mycomembrane and peptidoglycan biosynthesis [1].

Quantitative Evidence for the Selection of Alpha/Beta-Hydrolase-IN-1 over Structural Analogs


Anti-Mycobacterial Potency of Alpha/Beta-Hydrolase-IN-1 vs. In-Class Comparators

Alpha/beta-Hydrolase-IN-1 (compound 1e) exhibits the most potent growth inhibitory activity against Mycobacterium tuberculosis in its class. Its MIC of 16 microM (8.4 microg/mL) against M. tuberculosis H37Ra is defined as 'best-in-class' within the series of five synthesized THL derivatives (1a through 1e) [1]. While the parent compound THL (1a) is a known inhibitor of mycobacterial hydrolases, its MIC was not reported to match this potency in the same microtiter assay, and other analogs like compound 10d, despite having resolved enzyme-inhibitor complex structures, did not demonstrate superior cellular potency [1].

Antimycobacterial MIC Tetrahydrolipstatin Analog

Antibiotic-Synergistic Potentiation by Alpha/Beta-Hydrolase-IN-1

A key differentiating feature of alpha/beta-Hydrolase-IN-1 is its ability to synergistically potentiate the activity of established antibiotics at sub-inhibitory concentrations. It is reported that compound 1e, when applied at a concentration 4-fold lower than its MIC, was able to enhance the MIC of synergistic antibiotics by a factor ranging from 2- to 256-fold [1]. The most striking example is the potentiation of vancomycin, an antibiotic normally ineffective against M. tuberculosis (MIC = 65 microg/mL). In the presence of only 2.1 microg/mL of alpha/beta-Hydrolase-IN-1, the vancomycin MIC was reduced to 0.25 microg/mL [1].

Antibiotic Synergy Drug Resistance Vancomycin Potentiation

Spectrum of Synergy with First-Line Anti-Tuberculosis Drugs

Beyond vancomycin, the synergy of alpha/beta-Hydrolase-IN-1 extends to cornerstone anti-tuberculosis agents. The compound was tested in combination with 13 well-established antibiotics, and it synergistically enhanced the potency of several, including the first-line drugs rifamycin and isoniazid [1]. This broad synergy is a result of targeting mycobacterial hydrolases involved in mycomembrane biosynthesis, a mechanism that disrupts a fundamental barrier, thereby increasing the intracellular penetration and efficacy of co-administered drugs [1].

Drug Synergy Mycobacterium tuberculosis First-Line Antibiotics

Key Application Scenarios for Alpha/Beta-Hydrolase-IN-1 Based on Quantitative Differentiation


Chemical Probe for Mycomembrane Biosynthesis Studies in Mycobacteria

Alpha/beta-Hydrolase-IN-1 serves as a precise chemical probe for dissecting the role of α/β-hydrolases in mycomembrane and peptidoglycan biosynthesis. Its demonstrated best-in-class MIC of 16 microM against M. tuberculosis H37Ra [1], coupled with its ability to potentiate vancomycin by 260-fold at sub-MIC concentrations, makes it the preferred compound over THL (1a) or enzyme-optimized analogs like 10d for phenotypic and mechanistic studies involving cell wall integrity.

Adjuvant in Combination Therapy Research for Drug-Resistant Tuberculosis

The unique synergy profile of alpha/beta-Hydrolase-IN-1, which enhances the potency of first-line drugs isoniazid and rifamycin by 2- to 256-fold [1], directly supports its application in developing new combination therapy regimens. It is the only compound in its series proven to convert vancomycin from a non-effective agent (MIC 65 microg/mL) to a highly potent one (MIC 0.25 microg/mL) against M. tuberculosis [1], providing a quantifiable rationale for its use in adjuvant drug discovery programs targeting drug-resistant TB.

Structure-Activity Relationship (SAR) Studies on β-Lactone Anti-Mycobacterials

The structural distinction of alpha/beta-Hydrolase-IN-1, featuring a cyclohexylmethyl group in place of the linear hexyl chain of THL, provides a critical data point for SAR investigations [1]. Its superior cellular potency compared to other analogs like 10d, which had higher affinities for purified enzyme targets but lacked commensurate whole-cell activity, highlights its value as a benchmark molecule for understanding the correlation between target engagement, physicochemical properties, and cellular efficacy in the β-lactone class.

Reference Standard for Anti-Mycobacterial Screening Assays

With well-characterized and reproducible MIC values of 50 microM against M. smegmatis and 16 microM against M. tuberculosis H37Ra in a microtiter assay [1], alpha/beta-Hydrolase-IN-1 is ideally suited as a positive control or reference standard in high-throughput screening assays for new anti-mycobacterial agents. Its commercial availability from multiple reputable vendors supports its standardization and use in inter-laboratory studies.

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